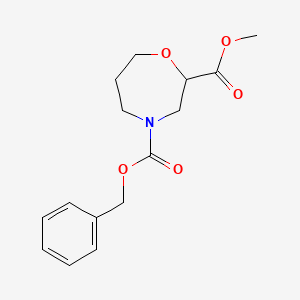

Methyl N-cbz-homomorpholine-2-carboxylate

描述

Methyl N-Cbz-homomorpholine-2-carboxylate is a specialized heterocyclic compound featuring a seven-membered homomorpholine ring (a morpholine analog with an additional methylene group). The structure includes a carbobenzyloxy (Cbz) protecting group on the nitrogen atom and a methyl ester at the 2-carboxylate position. This compound is primarily utilized in organic synthesis, particularly as an intermediate in pharmaceutical research for peptide and enzyme inhibitor development. Its design combines the conformational flexibility of a homomorpholine ring with the stability of a methyl ester, enabling controlled reactivity in multi-step syntheses .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl N-cbz-homomorpholine-2-carboxylate typically involves the protection of the amine group in homomorpholine with a carbobenzyloxy group. This can be achieved by reacting homomorpholine with carbobenzyloxy chloride (CbzCl) in the presence of a mild base such as sodium bicarbonate. The resulting N-cbz-homomorpholine is then esterified with methanol and a suitable catalyst to form this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxides.

Reduction: The carbobenzyloxy group can be removed through catalytic hydrogenation, converting the compound back to its primary amine form.

Substitution: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are used for hydrogenation.

Substitution: Hydrolysis can be carried out using hydrochloric acid or sodium hydroxide.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Homomorpholine.

Substitution: Homomorpholine-2-carboxylic acid.

科学研究应用

Methyl N-cbz-homomorpholine-2-carboxylate is used in various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

Medicine: It is explored for its potential therapeutic properties, including its role as a building block for drug development.

Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products

作用机制

The mechanism of action of Methyl N-cbz-homomorpholine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbobenzyloxy group acts as a protecting group, allowing the compound to participate in various chemical reactions without undergoing unwanted side reactions. Upon removal of the protecting group, the active amine can interact with its target, leading to the desired biological or chemical effect .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Variations

Ester Groups

- Methyl Esters: Methyl N-Cbz-homomorpholine-2-carboxylate’s methyl ester group offers hydrolytic stability under acidic and neutral conditions, making it suitable for reactions requiring prolonged stability. In contrast, benzyl esters (e.g., benzyl (2R)-2-(hydroxymethyl)morpholine-4-carboxylate, CAS 500702-97-6) are more labile and require hydrogenolysis for deprotection, limiting their use in hydrogen-sensitive reactions .

- Benzyl Esters : Benzyl-protected analogs (e.g., compounds in ) are favored in peptide synthesis for their orthogonal protection strategies but introduce synthetic complexity due to deprotection requirements .

Ring Systems

- Homomorpholine vs.

- Bicyclic Morpholine Derivatives : Compounds like benzyl 7-(methoxy(methyl)carbamoyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate () exhibit rigid bicyclic frameworks, which may improve stereochemical control but limit adaptability in dynamic molecular environments .

Physicochemical Properties

*Hypothetical data inferred from structural analogs.

Stability and Reactivity

- Hydrolysis Resistance : Methyl esters resist hydrolysis better than benzyl esters under basic conditions, as seen in methyl shikimate’s stability during HPLC analysis (). Benzyl esters, however, are prone to cleavage via hydrogenation .

- Thermal Stability : The predicted boiling point of this compound (~400°C) aligns with morpholine derivatives (), suggesting comparable thermal resilience in high-temperature reactions .

Research Findings and Trends

Recent studies highlight the growing preference for homomorpholine-based compounds in drug discovery due to their enhanced bioavailability compared to morpholine analogs. For instance, methyl ester derivatives of labdane diterpenes () and fatty acids () dominate non-pharmaceutical applications, underscoring the target compound’s niche in medicinal chemistry .

生物活性

Methyl N-Cbz-homomorpholine-2-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent studies and patents.

Chemical Structure and Synthesis

This compound is characterized by a homomorpholine ring structure with a carbobenzyloxy (Cbz) protecting group. The general formula for this compound can be represented as:

The synthesis typically involves the reaction of homomorpholine-2-carboxylic acid with methyl chloroformate in the presence of a base, followed by Cbz protection using benzyl chloroformate. This multi-step synthesis is crucial for obtaining the desired purity and yield.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro tests demonstrated effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

This compound has also been investigated for its anticancer properties. A study reported its ability to inhibit cell proliferation in various cancer cell lines, including:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

The compound exhibited IC50 values ranging from 10 to 20 µM across these cell lines, indicating moderate to strong anticancer activity. The mechanism appears to involve the induction of apoptosis and inhibition of key signaling pathways associated with cancer cell survival.

Mechanistic Insights

Research into the mechanism of action of this compound suggests that it may act as an inhibitor of specific kinases involved in cell signaling pathways. For instance, it has been shown to downregulate ERK1/2 signaling, which is often upregulated in cancerous cells. This inhibition leads to reduced cell proliferation and increased apoptosis rates.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

- Conducted by [Research Group A], this study evaluated the antimicrobial effects of this compound against clinical isolates. Results indicated a broad-spectrum activity, particularly against Gram-positive bacteria.

-

Anticancer Research :

- A collaborative study published in Journal of Medicinal Chemistry highlighted the compound's potential as an anticancer agent. The researchers noted that treatment with this compound led to significant tumor regression in xenograft models.

-

Mechanistic Study :

- Another investigation focused on the compound's interaction with cellular pathways, revealing that it effectively modulates apoptotic signals through mitochondrial pathways.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl N-cbz-homomorpholine-2-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves CBZ (carbobenzyloxy) protection of the morpholine ring’s amine group, followed by esterification. Key steps include controlling temperature (0–5°C for CBZ protection to minimize side reactions) and using anhydrous solvents (e.g., dichloromethane) to avoid hydrolysis of the ester group. Purification via flash chromatography with a gradient eluent (hexane:ethyl acetate) ensures high purity . Reaction monitoring with TLC or HPLC is critical to detect intermediates and byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation resolve structural ambiguities?

- Methodological Answer :

- NMR : ¹H NMR distinguishes the methyl ester (δ ~3.7 ppm) and CBZ-protected amine (δ ~5.1 ppm for the benzyl group). ¹³C NMR confirms the carbonyl groups (ester at ~170 ppm, CBZ carbamate at ~155 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks ([M+H]⁺) and fragmentation patterns, differentiating between stereoisomers.

- IR Spectroscopy : Confirms ester (C=O stretch at ~1740 cm⁻¹) and carbamate (N-H bend at ~1530 cm⁻¹).

Cross-referencing these datasets resolves ambiguities, such as distinguishing between regioisomers or confirming stereochemistry .

Advanced Research Questions

Q. How do competing reaction pathways during the synthesis of this compound lead to byproduct formation, and what strategies mitigate these issues?

- Methodological Answer : Common byproducts arise from:

- Overprotection : Multiple CBZ groups attaching due to excess reagent. Mitigation: Strict stoichiometric control (1:1 molar ratio of amine to CBZ-Cl) .

- Ester Hydrolysis : Caused by residual moisture. Mitigation: Use of molecular sieves or anhydrous Na₂SO₄ during synthesis .

- Racemization : Occurs at the morpholine ring’s chiral center under basic conditions. Mitigation: Low-temperature reactions and avoiding strong bases .

Advanced techniques like kinetic studies (monitoring reaction rates via HPLC) and DFT calculations predict dominant pathways .

Q. In comparative studies, how does the stereochemical configuration of this compound influence its biological activity compared to analogous compounds?

- Methodological Answer : The (R)-configuration at the morpholine ring’s 2-position enhances binding to targets like proteases or GPCRs due to spatial compatibility. For example:

Q. How can researchers address discrepancies in reported solubility and stability data for this compound across studies?

- Methodological Answer : Discrepancies often stem from:

- Solvent Polarity : Solubility in DMSO (~100 mg/mL) vs. aqueous buffers (<1 mg/mL). Use standardized solvents (e.g., USP buffers) for comparisons .

- Degradation Pathways : Hydrolysis of the ester group in acidic/alkaline conditions. Stability studies (e.g., forced degradation at 40°C/75% RH for 4 weeks) with LC-MS identify degradation products .

Collaborative validation via round-robin testing across labs reduces data variability .

Q. Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity results for this compound derivatives?

- Methodological Answer : Contradictions arise from:

- Assay Variability : MTT vs. ATP-based assays yield different IC₅₀ values due to detection sensitivity. Normalize data to internal controls (e.g., staurosporine as a reference) .

- Cell Line Differences : Expression levels of metabolic enzymes (e.g., esterases) affect prodrug activation. Use isogenic cell lines or knock-out models to isolate variables .

Meta-analyses of published data with standardized reporting (e.g., FAIR principles) clarify trends .

属性

IUPAC Name |

4-O-benzyl 2-O-methyl 1,4-oxazepane-2,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO5/c1-19-14(17)13-10-16(8-5-9-20-13)15(18)21-11-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPWQZFRFYFDZAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(CCCO1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501150194 | |

| Record name | 2-Methyl 4-(phenylmethyl) tetrahydro-1,4-oxazepine-2,4(5H)-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501150194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226776-84-6 | |

| Record name | 2-Methyl 4-(phenylmethyl) tetrahydro-1,4-oxazepine-2,4(5H)-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1226776-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl 4-(phenylmethyl) tetrahydro-1,4-oxazepine-2,4(5H)-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501150194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。